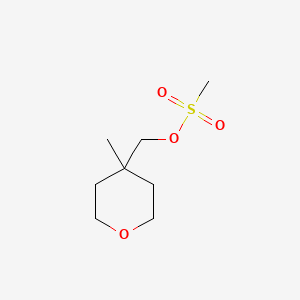![molecular formula C8H14ClNO2 B1531494 ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride CAS No. 2098158-61-1](/img/structure/B1531494.png)
ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride
概要
説明
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride is a compound notable for its structural complexity and potential applications in various fields of scientific research. The compound consists of a pyrrolidine ring substituted at the 3-position with an ethylidene group, making it an interesting subject for synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride generally involves the reaction of ethyl 3-bromopropionate with 3-pyrrolidinone in the presence of a strong base. This reaction facilitates the formation of the ethyl ester of 3-pyrrolidin-2-one, which is then subjected to Wittig or related reactions to introduce the ethylidene moiety. The hydrochloride salt form is typically obtained by treating the base form with hydrochloric acid in a suitable solvent, such as ethanol.
Industrial Production Methods: On an industrial scale, the preparation of this compound is optimized for yield and purity. This often involves continuous flow synthesis techniques, automation of reagent addition, and precise control of reaction conditions (e.g., temperature, pressure, pH). Purification methods such as recrystallization, extraction, and chromatography are employed to achieve high purity suitable for research and commercial use.
化学反応の分析
Types of Reactions: Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride is known to undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the formation of corresponding oxidized derivatives.
Reduction: Treatment with reducing agents such as sodium borohydride or lithium aluminum hydride reduces the compound to its ethylated pyrrolidine form.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the carboxylic acid derivative.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids/Bases for Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation Products: Various oxygenated compounds, depending on the extent of oxidation.
Reduction Products: Ethylated pyrrolidine derivatives.
Substitution Products: Carboxylic acids and other derivatives.
科学的研究の応用
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride has a wide range of applications in scientific research, including but not limited to:
Chemistry: Used as an intermediate in organic synthesis, especially in the preparation of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Ethyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate hydrochloride can be compared with similar compounds such as ethyl 2-[(3E)-pyrrolidin-3-ylidene]acetate and methyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate. Unlike its counterparts, it has unique structural features and chemical properties, such as specific steric and electronic effects, which contribute to its distinct reactivity and applications. Other similar compounds include:
Ethyl 2-[(3E)-pyrrolidin-3-ylidene]acetate.
Methyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate.
Propyl 2-[(3Z)-pyrrolidin-3-ylidene]acetate.
Exploring a bit into its comparison, it's remarkable how subtle changes in molecular structure can drastically affect a compound’s properties
特性
IUPAC Name |
ethyl (2Z)-2-pyrrolidin-3-ylideneacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h5,9H,2-4,6H2,1H3;1H/b7-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPZHKVNWDDNG-YJOCEBFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)









![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)
